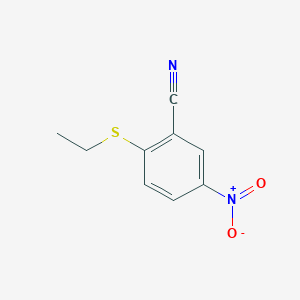![molecular formula C26H29NO4 B8693177 (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B8693177.png)
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol is a complex organic compound with the molecular formula C26H29NO4 This compound features a pyrrolidine ring substituted with a hydroxyl group and a bis(4-methoxyphenyl)(phenyl)methoxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bis(4-methoxyphenyl)(phenyl)methanol intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 4-methoxybenzene and benzene are reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Protection of the hydroxyl group: The hydroxyl group of the intermediate is protected using a suitable protecting group such as a methoxy group.
Formation of the pyrrolidine ring: The protected intermediate is then reacted with a suitable amine and aldehyde to form the pyrrolidine ring through a Mannich reaction.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5′-O- [Bis (4-methoxyphenyl)phenylmethyl]-5-iodouridine: This compound shares a similar bis(4-methoxyphenyl)(phenyl)methyl group but differs in its overall structure and functional groups.
Bis(4-methoxyphenyl) disulfide: This compound contains the bis(4-methoxyphenyl) group but has a disulfide linkage instead of a pyrrolidine ring.
Uniqueness
(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring and the bis(4-methoxyphenyl)(phenyl)methoxy)methyl group provides distinct chemical properties and reactivity, making it valuable for various scientific applications.
特性
分子式 |
C26H29NO4 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3 |
InChIキー |
CJFYBUJBXCVKLN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)






![cis-tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8693165.png)




